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Compound of Interest

Compound Name: 4-Chloro-2,2-dimethylpentane

Cat. No.: B15176193 Get Quote

This technical guide provides a comprehensive literature review of 4-Chloro-2,2-
dimethylpentane, catering to researchers, scientists, and drug development professionals.

The document summarizes the available physical and chemical data, explores potential

synthetic routes with detailed analogous experimental protocols, and discusses its reactivity.

Physical and Chemical Properties
4-Chloro-2,2-dimethylpentane is a halogenated alkane with the molecular formula C₇H₁₅Cl.[1]

[2][3] Its structure is characterized by a pentane backbone with a chlorine atom at the fourth

position and two methyl groups at the second position. This substitution pattern, particularly the

neopentyl-like structure at one end, significantly influences its chemical reactivity.

Table 1: Physical and Chemical Properties of 4-Chloro-2,2-dimethylpentane
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Property Value Reference

CAS Number 33429-72-0 [1][2][4]

Molecular Formula C₇H₁₅Cl [1][3]

Molecular Weight 134.65 g/mol [1]

IUPAC Name 4-chloro-2,2-dimethylpentane [1]

SMILES CC(CC(C)(C)C)Cl [1]

InChI
InChI=1S/C7H15Cl/c1-6(8)5-

7(2,3)4/h6H,5H2,1-4H3
[1]

InChIKey
NUEHEMIAMZEMIW-

UHFFFAOYSA-N
[1]

Synthesis of 4-Chloro-2,2-dimethylpentane
Detailed experimental protocols for the synthesis of 4-Chloro-2,2-dimethylpentane are not

readily available in the surveyed literature. However, based on general organic chemistry

principles, several synthetic routes can be proposed. The following sections provide detailed

experimental protocols for analogous reactions that could be adapted for its synthesis.

Free Radical Chlorination of 2,2-Dimethylpentane
One potential route is the free radical chlorination of the parent alkane, 2,2-dimethylpentane.

This method typically yields a mixture of chlorinated isomers.

Reaction Conditions

2,2-Dimethylpentane Pentyl RadicalsInitiation/Propagation

Cl2, hv

Monochloro-2,2-dimethylpentanesTermination 4-Chloro-2,2-dimethylpentaneIsomer
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Click to download full resolution via product page

Caption: Free radical chlorination of 2,2-dimethylpentane.

Analogous Experimental Protocol: Free Radical Chlorination of a Branched Alkane

Materials: 2,2-Dimethylpentane, Sulfuryl chloride (SO₂Cl₂), Benzoyl peroxide (initiator), inert

solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer

alternative like cyclohexane).

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2,2-dimethylpentane in the chosen inert solvent.

Add a catalytic amount of benzoyl peroxide.

Slowly add a stoichiometric amount of sulfuryl chloride to the solution.

Heat the reaction mixture to reflux for several hours. The reaction progress can be

monitored by gas chromatography (GC) to observe the formation of chlorinated products.

After the reaction is complete, cool the mixture to room temperature.

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize

any acidic byproducts, followed by washing with water.

Dry the organic layer over anhydrous magnesium sulfate.

Fractional distillation is then used to separate the different chlorinated isomers.

Table 2: Predicted Product Distribution in Free Radical Chlorination of 2,2-Dimethylpentane
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Product
Relative Reactivity
(Estimated)

Statistical Factor
Predicted % Yield
(Estimated)

1-chloro-2,2-

dimethylpentane
1 9 ~45%

3-chloro-2,2-

dimethylpentane
3.9 2 ~39%

4-chloro-2,2-

dimethylpentane
3.9 2 ~16%

1-chloro-4,4-

dimethylpentane
1 3 -

Note: The predicted yields are estimations based on the relative reactivity of primary,

secondary, and tertiary C-H bonds and the statistical number of each type of hydrogen. Actual

yields may vary.

Hydrochlorination of 2,2-Dimethyl-3-pentene
The addition of hydrogen chloride to an alkene is a common method for preparing alkyl

chlorides. The regioselectivity of this reaction is governed by Markovnikov's rule.

Reagent

2,2-Dimethyl-3-pentene Secondary CarbocationProtonation

HCl

4-Chloro-2,2-dimethylpentaneChloride attack

Click to download full resolution via product page

Caption: Hydrochlorination of 2,2-dimethyl-3-pentene.

Analogous Experimental Protocol: Hydrochlorination of an Alkene
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Materials: 2,2-Dimethyl-3-pentene, Hydrogen chloride (gas or solution in a non-nucleophilic

solvent like acetic acid), Anhydrous solvent (e.g., dichloromethane).

Procedure:

Dissolve 2,2-dimethyl-3-pentene in the anhydrous solvent in a flask cooled in an ice bath.

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a

suitable solvent dropwise with stirring.

The reaction is typically rapid. Monitor the disappearance of the alkene by thin-layer

chromatography (TLC) or GC.

Once the reaction is complete, remove the excess HCl by purging with an inert gas or by

washing with a cold, dilute sodium bicarbonate solution.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the product by distillation under reduced pressure.

Spectroscopic Data
Experimental spectroscopic data for 4-Chloro-2,2-dimethylpentane is not available in the

public domain. The following tables provide predicted data based on the analysis of its

structure and comparison with similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2,2-dimethylpentane
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Protons
Chemical Shift
(ppm, estimated)

Multiplicity Integration

-CH₃ (at C1) ~1.5 d 3H

-CH₃ (at C2) ~0.9 s 9H

-CH₂- ~1.7 - 1.9 m 2H

-CHCl- ~4.0 - 4.2 m 1H

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2,2-dimethylpentane

Carbon Chemical Shift (ppm, estimated)

C1 ~22

C2 ~31

C3 ~50

C4 ~65

C5 ~25 (x3)

Table 5: Predicted Major Fragments in the Mass Spectrum of 4-Chloro-2,2-dimethylpentane

m/z Proposed Fragment

134/136 [M]⁺ (Molecular ion)

99 [M - Cl]⁺

57 [C(CH₃)₃]⁺ (tert-butyl cation)

77 [M - C(CH₃)₃]⁺

Reactivity
The reactivity of 4-Chloro-2,2-dimethylpentane is largely dictated by the steric hindrance

around the carbon-chlorine bond. The bulky tert-butyl group in the beta-position significantly
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hinders backside attack, making Sₙ2 reactions extremely slow.

4-Chloro-2,2-dimethylpentane

Sₙ2 Reaction Sₙ1 Reaction E2 Reaction

Very Slow
Favored with non-basic
nucleophile and polar

protic solvent

Favored with
strong, bulky base

High Steric Hindrance
(tert-butyl group)

Click to download full resolution via product page

Caption: Reactivity pathways of 4-chloro-2,2-dimethylpentane.

Reactions are more likely to proceed through an Sₙ1 mechanism, involving the formation of a

secondary carbocation, which may be prone to rearrangement. With strong, bulky bases,

elimination (E2) reactions to form alkenes would be a competing pathway.

Applications in Drug Development
There is no specific information in the reviewed literature detailing the use of 4-Chloro-2,2-
dimethylpentane in drug development. However, chlorinated organic compounds are a

significant class of molecules in medicinal chemistry. The introduction of a chlorine atom can

modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

[5] Therefore, 4-Chloro-2,2-dimethylpentane could potentially serve as a building block or

intermediate in the synthesis of novel therapeutic agents, although its utility would be highly

dependent on the specific synthetic strategy and the target molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15176193?utm_src=pdf-body-img
https://www.benchchem.com/product/b15176193?utm_src=pdf-body
https://www.benchchem.com/product/b15176193?utm_src=pdf-body
https://www.benchchem.com/product/b15176193?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b15176193?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In conclusion, while 4-Chloro-2,2-dimethylpentane is a structurally interesting molecule,

detailed studies on its synthesis, spectroscopic characterization, and applications are limited in

publicly accessible literature. The information provided in this guide is based on established

chemical principles and data from analogous compounds, offering a foundation for further

research and investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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